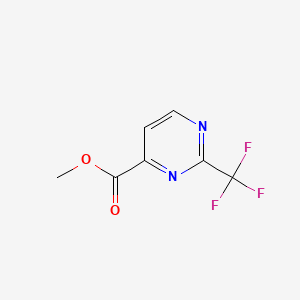

Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-14-5(13)4-2-3-11-6(12-4)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFLWQBZJODKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590278 | |

| Record name | Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878745-51-8 | |

| Record name | Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate, a key building block in the development of novel pharmaceuticals and agrochemicals. We will delve into its fundamental properties, synthesis, reactivity, and diverse applications, offering field-proven insights to support your research and development endeavors.

Core Compound Identity and Properties

This compound is a fluorinated heterocyclic compound with the chemical formula C₇H₅F₃N₂O₂. Its molecular weight is 206.12 g/mol .[1] The presence of the electron-withdrawing trifluoromethyl group on the pyrimidine ring significantly influences its chemical reactivity and biological activity, making it a valuable synthon in medicinal and agricultural chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1] |

| Molecular Weight | 206.12 g/mol | [1] |

| CAS Number | 878745-51-8 | [1][2] |

| Appearance | Varies, often a solid | N/A |

| Boiling Point | 172.4±40.0 °C (Predicted) | [1] |

| Density | 1.399±0.06 g/cm³ (Predicted) | [1] |

| pKa | -4.22±0.20 (Predicted) | [1] |

Structural Representation:

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound and its derivatives is a topic of significant interest, with various methods reported in the literature. A common approach involves the construction of the pyrimidine ring from acyclic precursors containing the trifluoromethyl group.

General Synthetic Approach:

A general synthetic route to 2-trifluoromethyl pyrimidine-4-carboxylic acids and their derivatives is outlined in patent literature.[3] This typically involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a trifluoromethyl-containing amidine. The resulting pyrimidine-4-carboxylic acid can then be esterified to yield the methyl ester.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Esterification of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid

Materials:

-

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

To a solution of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid in an excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and petroleum ether as the eluent.[5][6] The purity of the final product should be assessed by analytical techniques such as NMR and mass spectrometry.

Chemical Reactivity and Spectroscopic Characterization

The reactivity of this compound is largely dictated by the ester functionality and the electron-deficient nature of the trifluoromethyl-substituted pyrimidine ring.

Reactivity:

-

Ester Group Reactions: The methyl ester group can undergo typical ester transformations. For instance, it can be readily converted to the corresponding amide by treatment with ammonia in methanol.[7] This reaction, known as aminolysis, is a common strategy for derivatizing the carboxylate group to explore structure-activity relationships in drug discovery.

-

Pyrimidine Ring Reactivity: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyrimidine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. This property is crucial for the synthesis of more complex derivatives.

Spectroscopic Characterization:

While specific spectra for this compound are not widely published, the expected spectroscopic features can be inferred from related structures.[5][8][9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrimidine ring and a singlet for the methyl ester protons. The chemical shifts of the pyrimidine protons will be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the pyrimidine ring, the trifluoromethyl carbon (as a quartet due to coupling with fluorine), the ester carbonyl carbon, and the methyl carbon.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.12 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group, C-F stretching of the trifluoromethyl group, and C=N and C=C stretching of the pyrimidine ring.

Applications in Research and Development

The trifluoromethyl-substituted pyrimidine scaffold is a privileged structure in both the pharmaceutical and agrochemical industries. The unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity to biological targets, make it a highly sought-after moiety in the design of new active compounds.

Pharmaceutical Applications:

Derivatives of trifluoromethyl-pyrimidines have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: The pyrimidine core is a fundamental component of many anticancer drugs, and the introduction of a trifluoromethyl group can enhance their efficacy.

-

Antiviral and Antifungal Agents: The trifluoromethyl-pyrimidine scaffold has shown promise in the development of novel antiviral and antifungal compounds.[6]

Agrochemical Applications:

In the field of crop protection, trifluoromethyl-pyrimidines are key components of:

-

Herbicides: These compounds can act as potent and selective herbicides.

-

Fungicides: The scaffold is utilized in the development of effective fungicides to protect crops from various fungal diseases.[6]

-

Insecticides: Certain derivatives have shown insecticidal activity, providing another avenue for crop protection.

The versatility of this compound as a starting material allows for the synthesis of a diverse library of compounds for screening and optimization in both drug discovery and agrochemical research.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its unique combination of a reactive ester handle and an electron-deficient trifluoromethyl-substituted pyrimidine ring provides a robust platform for chemical diversification. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for researchers aiming to leverage this compound in the development of next-generation pharmaceuticals and agrochemicals. This guide serves as a foundational resource to support and accelerate these research endeavors.

References

- Google Patents.

- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. [Link]

- Organic Chemistry Portal. Pyrimidine synthesis. [Link]

- Zhang, X., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

- ChemBK. methyl 2-chloro-4-(trifluoromethyl)

- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

- Fujimoto, H., et al. (2018).

- Organic Chemistry Portal. Pyrimidine synthesis. [Link]

- PubChem. Methyl [6-methyl-4-(trifluoromethyl)

- Wikipedia.

- Popa, A., et al. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)

- PubChem.

- Fisher Scientific Canada. This compound, 97%, Thermo Scientific Chemicals. [Link]

Sources

- 1. METHYL 2-TRIFLUOROMETHYL-4-PYRIMIDINE CARBOXYLATE CAS#: 878745-51-8 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents [patents.google.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. 2-(Trifluoromethyl)pyrimidine-4-carBoxamide synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C13H14N2O3 | CID 296188 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Methodological Guide to the Structure Elucidation of Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate

Abstract

The incorporation of fluorinated moieties, particularly the trifluoromethyl group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2] Pyrimidine derivatives, in particular, are prevalent in a vast array of bioactive compounds. Consequently, the unambiguous structure elucidation of novel building blocks like Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (CAS No. 878745-51-8) is a critical step in the drug discovery and development pipeline.[3] This technical guide provides a comprehensive, methodology-focused workflow for the definitive structural confirmation of this target molecule. We will detail the synergistic application of Mass Spectrometry (MS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), and Infrared (IR) Spectroscopy. Rather than merely presenting data, this guide emphasizes the rationale behind the experimental choices and the logic of spectral interpretation, offering a robust framework for researchers and scientists.

Part 1: The Integrated Spectroscopic Workflow

The principle of structure elucidation rests on the convergence of evidence from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and only through their integration can a proposed structure be confirmed with high confidence. Mass spectrometry provides the molecular weight and elemental formula, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps the precise atomic connectivity and chemical environment.

The logical flow of this process is depicted below. It begins with the purified compound and proceeds through a series of analyses where the output of one technique informs the interpretation of the next, culminating in a final, validated structure.

Caption: Integrated workflow for structure elucidation.

Part 2: Mass Spectrometry (MS) – The Molecular Blueprint

Principle & Expertise: The first step in analyzing an unknown compound is to determine its molecular weight and, ideally, its elemental formula. High-Resolution Mass Spectrometry (HRMS), often with a time-of-flight (TOF) analyzer, is the authoritative technique for this purpose. Its high mass accuracy allows for the calculation of a unique elemental formula, distinguishing the target compound from isomers or impurities. For this molecule, we anticipate protonation under typical electrospray ionization (ESI) conditions, leading to the observation of the [M+H]⁺ ion.

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-5 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Ionization Mode: Positive ion mode (ESI+).

-

Mass Range: Scan from m/z 50 to 500.

-

Calibration: Ensure the instrument is calibrated immediately prior to the run using a known calibration standard to achieve mass accuracy < 5 ppm.

-

Data Acquisition: Infuse the sample directly or via flow injection analysis (FIA). Acquire data for 1-2 minutes to obtain a robust averaged spectrum.

Expected Data & Interpretation

The molecular formula for this compound is C₇H₅F₃N₂O₂. Its monoisotopic mass is 206.0279 g/mol .

Table 1: Predicted HRMS Data

| Ion Species | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Accuracy (ppm) |

|---|---|---|---|

| [M+H]⁺ | 207.0352 | ~207.0350 | < 5 |

| [M+Na]⁺ | 229.0171 | ~229.0169 | < 5 |

The primary evidence is the accurate mass of the protonated molecule. The fragmentation pattern in MS/MS analysis further validates the structure by revealing logical neutral losses corresponding to different parts of the molecule.

Caption: Predicted major fragmentation pathways in MS/MS.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Connectivity Map

Principle & Expertise: NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A multi-nuclear approach is essential for this molecule. ¹H NMR identifies the proton environments, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR provides a clean, highly sensitive signal for the trifluoromethyl group.[4]

¹H NMR Spectroscopy

Rationale: The structure predicts two distinct aromatic protons on the pyrimidine ring and a set of three equivalent protons from the methyl ester. Their chemical shifts will be influenced by the electron-withdrawing nature of the pyrimidine nitrogens, the trifluoromethyl group, and the carboxylate group.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

Predicted Spectrum & Interpretation:

-

H-6 Proton: Expected to be the most downfield aromatic proton due to its position between a ring nitrogen and the electron-withdrawing carboxylate group. It should appear as a doublet, coupled to H-5.

-

H-5 Proton: Also in the aromatic region, but slightly upfield compared to H-6. It will appear as a doublet, coupled to H-6.

-

-OCH₃ Protons: A singlet integrating to 3 protons, typically found in the 3.8-4.2 ppm range, characteristic of a methyl ester.

¹³C NMR Spectroscopy

Rationale: ¹³C NMR will confirm the number of unique carbon environments. The carbon of the CF₃ group is particularly diagnostic, appearing as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Spectrometer: Use the same 400 MHz spectrometer, operating at ~100 MHz for carbon.

-

Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H spectrum.

Predicted Spectrum & Interpretation:

-

C=O (Ester): The least shielded carbon, expected around 160-165 ppm.

-

Pyrimidine Ring Carbons (C2, C4, C5, C6): Four distinct signals in the aromatic region (approx. 120-170 ppm). C2 and C4, being attached to electronegative groups (CF₃ and COOCH₃), will be significantly downfield.

-

-OCH₃ Carbon: A signal around 53-55 ppm.

-

CF₃ Carbon: A key signal, appearing as a quartet with a large coupling constant (¹JCF ≈ 270-280 Hz), confirming the presence of the CF₃ group.

¹⁹F NMR Spectroscopy

Rationale: ¹⁹F NMR is extremely useful for fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity.[5] For a CF₃ group, a single sharp resonance is expected, as the three fluorine atoms are chemically equivalent.

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Spectrometer: Use the same 400 MHz spectrometer, operating at ~376 MHz for fluorine. An external reference like CFCl₃ (δ 0.00 ppm) or a secondary standard is used for calibration.

-

Acquisition: A proton-decoupled fluorine spectrum can be acquired quickly with just a few scans.

-

Processing: Process the data similarly to the ¹H spectrum.

Predicted Spectrum & Interpretation:

-

A sharp singlet integrating to 3F. The chemical shift for a CF₃ group on an electron-deficient aromatic ring is typically in the range of -60 to -70 ppm.[6]

Data Summary

Table 2: Predicted NMR Spectroscopic Data

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H-6 | ~9.2 - 9.4 | Doublet (d) | ³JHH ≈ 5 Hz |

| H-5 | ~7.8 - 8.0 | Doublet (d) | ³JHH ≈ 5 Hz | |

| -OCH₃ | ~4.0 - 4.1 | Singlet (s) | - | |

| ¹³C | C=O | ~163 | Singlet | - |

| C2 | ~158 | Quartet (q) | ²JCF ≈ 35 Hz | |

| C4 | ~168 | Singlet | - | |

| C6 | ~155 | Singlet | - | |

| C5 | ~125 | Singlet | - | |

| -OCH₃ | ~54 | Singlet | - | |

| -CF₃ | ~122 | Quartet (q) | ¹JCF ≈ 275 Hz |

| ¹⁹F | -CF₃ | ~ -65 | Singlet (s) | - |

Part 4: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

Principle & Expertise: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, the most prominent and diagnostic peaks will be the ester carbonyl (C=O) stretch and the very strong C-F stretches from the trifluoromethyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be run first.

-

Processing: The data is automatically processed and displayed as transmittance or absorbance vs. wavenumber (cm⁻¹).

Predicted Spectrum & Interpretation

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| ~1730-1740 | Strong | C=O stretch | Ester Carbonyl |

| ~1570-1600 | Medium | C=N / C=C stretch | Pyrimidine Ring |

| ~1100-1300 | Very Strong | C-F stretch | Trifluoromethyl |

| ~3050-3100 | Weak | C-H stretch | Aromatic |

| ~2960-2980 | Weak | C-H stretch | Methyl |

The presence of a strong band around 1735 cm⁻¹ is definitive proof of the carbonyl group, while the intense, broad absorptions between 1100-1300 cm⁻¹ are an unmistakable signature of the C-F bonds.[7][8]

Part 5: Data Synthesis & Final Confirmation

Unambiguous structure elucidation is achieved by synthesizing the evidence from all techniques. Each piece of data corroborates the others and collectively supports only one possible structure.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. METHYL 2-TRIFLUOROMETHYL-4-PYRIMIDINE CARBOXYLATE CAS#: 878745-51-8 [amp.chemicalbook.com]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate, a key building block in medicinal chemistry and drug discovery. This document is designed to equip researchers, scientists, and drug development professionals with the necessary insights for the unambiguous identification and characterization of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of this specific molecule.

Molecular Structure and Its Influence on Spectroscopic Signatures

The structure of this compound, presented below, is fundamental to understanding its spectroscopic properties. The pyrimidine core, an aromatic heterocycle, is substituted with a strongly electron-withdrawing trifluoromethyl group at the 2-position and a methyl carboxylate group at the 4-position. This substitution pattern creates a unique electronic environment that profoundly influences the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Caption: Molecular Structure of this compound.

Synthesis Pathway

The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the condensation of a trifluoromethyl-containing building block with a three-carbon component, followed by esterification. For instance, a plausible synthesis could involve the reaction of a trifluoromethylamidine with a methyl ester of a β-ketoester, followed by cyclization.[1] The purification of the final product is typically achieved by column chromatography.

Caption: A generalized synthetic workflow for pyrimidine derivatives.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons on the pyrimidine ring and the three protons of the methyl ester.

-

Aromatic Protons (H-5 and H-6): The electron-withdrawing nature of the trifluoromethyl and carboxylate groups will deshield the ring protons, causing them to appear at a downfield chemical shift, likely in the range of δ 8.0-9.5 ppm. The proton at the 6-position (H-6) is expected to be further downfield than the proton at the 5-position (H-5) due to the anisotropic effect of the adjacent nitrogen and the carboxylate group. These two protons will appear as doublets due to coupling to each other.

-

Methyl Protons (-OCH₃): The protons of the methyl ester group will appear as a singlet, as there are no adjacent protons to couple with. This signal is expected in the range of δ 3.9-4.1 ppm.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | d | 1H | H-6 |

| ~8.5 | d | 1H | H-5 |

| ~4.0 | s | 3H | -OCH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have a chemical shift in the range of δ 160-165 ppm.

-

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will appear in the aromatic region of the spectrum. The carbon bearing the trifluoromethyl group (C-2) will be significantly affected by the fluorine atoms, appearing as a quartet due to C-F coupling. Its chemical shift is predicted to be around δ 155-160 ppm. The other ring carbons (C-4, C-5, and C-6) will have distinct chemical shifts influenced by their substituents.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will also appear as a quartet due to strong one-bond coupling with the three fluorine atoms. This signal is expected to be in the range of δ 115-125 ppm.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester will appear at a higher field, typically around δ 53-55 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O |

| ~158 (q) | C-2 |

| ~155 | C-4 |

| ~150 | C-6 |

| ~120 | C-5 |

| ~120 (q) | -CF₃ |

| ~54 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

-

C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

Aromatic C=C and C=N Stretches: The pyrimidine ring will exhibit several absorption bands in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H stretch |

| ~2960 | Weak | Aliphatic C-H stretch |

| ~1730 | Strong | C=O stretch (ester) |

| ~1580, 1450 | Medium | Aromatic C=C and C=N stretch |

| ~1250, 1150 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₇H₅F₃N₂O₂), the expected molecular weight is approximately 206.03 g/mol .

-

Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak at m/z 206.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 175, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 147. The trifluoromethyl group is relatively stable and its loss is less common, but a fragment corresponding to the loss of a fluorine atom might be observed.

Caption: Predicted key fragmentation pathways in mass spectrometry.

Experimental Protocols

To obtain high-quality spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule. Electron Ionization (EI) can also be used, particularly with GC-MS.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to include the molecular ion and expected fragment ions.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a detailed framework for understanding and predicting the spectral features of this important molecule. While the presented data is based on expert analysis of related compounds, it serves as a robust starting point for researchers. The provided experimental protocols offer a standardized approach to obtain reliable and reproducible data, ensuring the accurate identification and quality control of this compound in research and development settings.

References

- Google Patents.

Sources

Biological activity of trifluoromethylpyrimidine derivatives

An In-depth Technical Guide to the Biological Activity of Trifluoromethylpyrimidine Derivatives

Authored by a Senior Application Scientist

Foreword

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. This powerful electron-withdrawing group can dramatically enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. When combined with the versatile pyrimidine core, a privileged structure in numerous biologically active compounds, the resulting trifluoromethylpyrimidine derivatives exhibit a remarkable breadth of activities. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of this potent chemical class, offering researchers and drug development professionals a comprehensive resource to navigate and innovate within this promising field.

The Trifluoromethylpyrimidine Scaffold: A Privileged Chemical Space

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] Its derivatives have long been exploited in medicine and agriculture for their diverse biological properties.[2] The introduction of a trifluoromethyl group imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, which can significantly improve a compound's pharmacokinetic profile and biological efficacy.[3][4] This synergy between the pyrimidine core and the CF₃ group has led to the discovery of potent agents with a wide array of applications, from anticancer and antiviral therapies to next-generation fungicides and insecticides.[2][5]

General Synthesis of Trifluoromethylpyrimidine Derivatives

The construction of the trifluoromethylpyrimidine core typically involves a multi-step synthetic sequence. A common and versatile approach begins with the cyclocondensation of ethyl trifluoroacetoacetate with a suitable amidine or guanidine derivative to form the pyrimidine ring. Subsequent functionalization, often through chlorination followed by nucleophilic substitution, allows for the introduction of various substituents to explore the structure-activity relationship (SAR).[4][6]

Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.

Experimental Protocol: Synthesis of Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety[2][6]

This protocol outlines a four-step synthesis to produce trifluoromethyl pyrimidine derivatives with an amide functionality.

Step 1: Ring Closure

-

React ethyl trifluoroacetoacetate with a suitable reagent like urea in the presence of a base to form the initial pyrimidine ring.

Step 2: Chlorination

-

Treat the pyrimidine core with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce a reactive chlorine atom.[5]

Step 3: Introduction of an Amino Phenol Linker

-

To a solution of the chloro-substituted intermediate (20 mmol), potassium iodide (0.2 mmol), and cesium carbonate (30 mmol) in acetone (50 ml) under an ice bath, add a solution of 3-aminophenol or 4-aminophenol (20 mmol) in acetone (10 ml) dropwise.

-

Allow the reaction to proceed for 7-8 hours at 25°C.

-

Purify the resulting intermediate using column chromatography.[2]

Step 4: Amide Formation

-

To a solution of the amino phenol intermediate (0.02 mol), an appropriate aromatic acid (0.024 mol), and dimethylaminopyridine (DMAP, 0.0004 mol) in dichloromethane (20 ml), add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 0.03 mol).

-

Stir the reaction at 25°C for 8-10 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Evaporate the solvent under reduced pressure and purify the residue by column chromatography to obtain the final amide derivative.[2][6]

Anticancer Activity

A significant area of investigation for trifluoromethylpyrimidine derivatives is their potential as anticancer agents. Several studies have demonstrated their potent activity against a range of cancer cell lines.[6][7]

Mechanism of Action: EGFR Inhibition

One of the key mechanisms underlying the anticancer activity of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades involved in cell proliferation, survival, and differentiation.[7] Aberrant EGFR signaling is a hallmark of many cancers, making it a critical target for therapeutic intervention.[7] Trifluoromethylpyrimidine derivatives have been designed to act as EGFR inhibitors, blocking the signaling cascade and leading to cell cycle arrest and apoptosis.[7]

Caption: Inhibition of the EGFR signaling pathway by trifluoromethylpyrimidine derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative trifluoromethylpyrimidine derivatives against various human cancer cell lines.

| Compound | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) | Reference |

| 9c | 2.23 | 5.32 | 16.35 | - | [7] |

| 9u | 0.35 | 3.24 | 5.12 | 0.091 | [7] |

| Doxorubicin | - | - | - | - | [6] |

Note: Doxorubicin is a standard chemotherapy drug included for comparison.[6] Compound 9u demonstrated particularly potent activity, inducing apoptosis in A549 cells and causing cell cycle arrest in the G2/M phase.[7]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

-

Cell Seeding : Seed cancer cells (e.g., A549, MCF-7, PC-3) into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Treat the cells with various concentrations of the trifluoromethylpyrimidine derivatives and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation : Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Antifungal Activity

Trifluoromethylpyrimidine derivatives have demonstrated significant potential in agriculture as fungicides for crop protection.[2][6] They exhibit broad-spectrum activity against various plant pathogenic fungi.[1]

Mechanism of Action

The antifungal mechanism of these compounds can involve the disruption of essential fungal enzymes or interference with cell wall integrity.[3] The enhanced lipophilicity imparted by the trifluoromethyl group can facilitate penetration into fungal cells, increasing their efficacy.[3]

Quantitative Data: In Vitro Antifungal Activity

The table below presents the in vitro antifungal activity of selected trifluoromethylpyrimidine derivatives against common plant pathogens.

| Compound | Botrytis cinerea (% Inhibition at 50 µg/mL) | Sclerotinia sclerotiorum (% Inhibition at 50 µg/mL) | Rhizoctonia solani EC₅₀ (µg/mL) | Reference |

| 5b | 96.76 | - | - | [6] |

| 5j | 96.84 | - | - | [6] |

| 5l | 100 | - | - | [6] |

| 5v | - | 82.73 | - | [6] |

| 5u | - | - | 26.0 | [5][8] |

| Tebuconazole | 96.45 | 83.34 | - | [6] |

| Azoxystrobin | - | - | 26.0 | [5][8] |

Note: Tebuconazole and Azoxystrobin are commercial fungicides used as positive controls.[5][6][8]

Experimental Protocol: Mycelial Growth Inhibition Assay[4]

This protocol details a common method for evaluating the in vitro antifungal activity of chemical compounds.

-

Compound Preparation : Dissolve the test compounds in a suitable solvent like DMSO to create a stock solution.

-

Medium Preparation : Add the compound solution to a molten potato dextrose agar (PDA) medium to achieve the desired final concentration.

-

Inoculation : Place a mycelial disc from a fresh culture of the test fungus (e.g., Botrytis cinerea) onto the center of the PDA plate.

-

Incubation : Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period until the fungal growth in the control plate (containing only the solvent) reaches a certain diameter.

-

Measurement : Measure the diameter of the fungal colony on each plate.

-

Inhibition Calculation : Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.

Insecticidal Activity

Trifluoromethylpyrimidine derivatives have also emerged as promising candidates for the development of novel insecticides.[6][9]

Mechanism of Action

Some of these compounds act as insect growth regulators (IGRs), interfering with the normal development and molting processes of insects.[9] Benzpyrimoxan, a pyrimidine derivative, has shown remarkable activity against rice planthoppers.[9]

Quantitative Data: Insecticidal Activity

The following table summarizes the insecticidal activity of certain trifluoromethylpyrimidine derivatives.

| Compound | Spodoptera frugiperda (% Mortality at 500 µg/mL) | Mythimna separata (% Mortality at 500 µg/mL) | Reference |

| 5o | 80.0 | - | [6] |

| 5t | 83.3 | - | [6] |

| 5w | 90.0 | 86.7 | [6] |

| Chlorantraniliprole | >90.0 | >90.0 | [6] |

Note: Chlorantraniliprole is a commercial insecticide used as a positive control.[6]

Experimental Protocol: Leaf-Dip Bioassay[6]

This method is used to evaluate the insecticidal activity of compounds against leaf-feeding insects.

-

Solution Preparation : Prepare solutions of the test compounds at the desired concentration in a suitable solvent containing a surfactant.

-

Leaf Treatment : Dip leaves of a host plant (e.g., corn) into the test solutions for a few seconds and allow them to air dry.

-

Insect Infestation : Place the treated leaves into a petri dish or container and introduce a specific number of insect larvae (e.g., Spodoptera frugiperda).

-

Incubation : Maintain the containers under controlled conditions of temperature, humidity, and light.

-

Mortality Assessment : After a specified period (e.g., 48 or 72 hours), count the number of dead larvae.

-

Mortality Calculation : Calculate the corrected mortality rate using Abbott's formula to account for any mortality in the control group.

Antiviral Activity

The antiviral potential of trifluoromethylpyrimidine derivatives, particularly against plant viruses, has been an area of active research.[5] Some nucleoside analogs containing the trifluoromethyl group have also been investigated for their activity against human viruses.[10]

Mechanism of Action: Inhibition of Viral Replication

The antiviral mechanism of these compounds can vary. For plant viruses like Tobacco Mosaic Virus (TMV), some derivatives have been shown to interact with the viral coat protein, potentially interfering with viral assembly or disassembly.[5][8] In the case of nucleoside analogs, they can be intracellularly converted to their triphosphate forms, which then compete with natural nucleosides for incorporation into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination and inhibition of replication.[11]

Caption: General mechanism of action for antiviral nucleoside analogs.

Quantitative Data: Antiviral Activity against TMV

The following table shows the in vivo antiviral activity of several trifluoromethylpyrimidine derivatives against Tobacco Mosaic Virus (TMV).

| Compound | Curative Activity EC₅₀ (µg/mL) | Protective Activity EC₅₀ (µg/mL) | Reference |

| 5j | 126.4 | - | [5][8] |

| 5m | - | 103.4 | [5][8] |

| Ningnanmycin | 362.7 | 255.1 | [5][8] |

Note: Ningnanmycin is a commercial antiviral agent used as a positive control.[5][8]

Experimental Protocol: In Vivo Antiviral Assay against TMV[4]

This protocol is for evaluating the curative and protective activity of compounds against TMV in a host plant like tobacco.

Curative Activity:

-

Inoculate the upper leaves of healthy tobacco plants with TMV.

-

After 2-3 days, apply a solution of the test compound onto the inoculated leaves.

-

Incubate the plants for 3-4 days and then count the number of local lesions.

-

Calculate the inhibition rate compared to a control group treated only with the virus.

Protective Activity:

-

Apply a solution of the test compound onto the leaves of healthy tobacco plants.

-

After 24 hours, inoculate the treated leaves with TMV.

-

Incubate the plants for 3-4 days and count the number of local lesions.

-

Calculate the inhibition rate compared to a control group.

Herbicidal Activity

The development of novel herbicides is crucial for sustainable agriculture, and trifluoromethylpyrimidine derivatives have shown promise in this area.[3][12]

Mechanism of Action

These herbicides can be designed to target specific metabolic pathways in weeds that are not present in the main crop, ensuring selective weed control.[3] One such target is the enzyme protoporphyrinogen oxidase (PPO), which is involved in chlorophyll biosynthesis. Inhibition of PPO leads to the accumulation of phototoxic intermediates, causing rapid cell death in susceptible plants.[13]

Quantitative Data: Herbicidal Activity

The table below provides a summary of the herbicidal activity of a representative trifluoromethylpyrimidine derivative.

| Compound | Weed Species | Activity | Reference |

| B13 | Rape, Barnyard Grass | Moderate | [12] |

| 2o | Bentgrass | Good | [14] |

Note: Further research is needed to fully characterize the herbicidal spectrum and efficacy of this class of compounds.

Experimental Protocol: Pre-emergence Herbicidal Assay

This protocol assesses the herbicidal activity of compounds when applied to the soil before weed emergence.

-

Pot Preparation : Fill pots with soil and sow seeds of various weed species (e.g., barnyard grass, rape).

-

Compound Application : Apply the test compounds, formulated as a sprayable solution, to the soil surface at different dosages.

-

Incubation : Place the pots in a greenhouse under controlled conditions and water them as needed.

-

Activity Assessment : After a certain period (e.g., 2-3 weeks), visually assess the herbicidal effect on each weed species, rating it on a scale (e.g., 0-100%, where 0 is no effect and 100 is complete kill).

Conclusion and Future Perspectives

Trifluoromethylpyrimidine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of the trifluoromethyl group into the pyrimidine scaffold consistently yields compounds with enhanced potency and favorable pharmacokinetic properties. The diverse activities, spanning from anticancer and antiviral to antifungal, insecticidal, and herbicidal, underscore the immense potential of this chemical space for the development of novel therapeutics and agrochemicals.

Future research should focus on elucidating the precise mechanisms of action for various biological effects, expanding the structure-activity relationship studies to optimize potency and selectivity, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this privileged scaffold will undoubtedly lead to the discovery of next-generation drugs and crop protection agents that address pressing global health and food security challenges.

References

- Wu, T., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 935515. [Link]

- Ghosh, A., et al. (2023). Insecticidal activity and residual efficacy of pyrimidine derivatives against BPH. Scientific Reports, 13(1), 1-9. [Link]

- Zuo, Y., et al. (2007). Synthesis and herbicidal activity of 2-(3-(trifluoromethyl)-5-(alkoxy)-1H-pyrazol-1-yl)

- Wu, T., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104135. [Link]

- Zuo, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2396-2408. [Link]

- Wu, T., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. [Link]

- Wu, T., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 893563. [Link]

- El-Sabbagh, O. I., et al. (2019). 3-Trifluoromethylpyrazolones derived nucleosides: Synthesis and antiviral evaluation. Nucleosides, Nucleotides & Nucleic Acids, 38(8), 590-603. [Link]

- ResearchGate. (n.d.). Synthesis of trifluoromethyl pyrimidine derivatives bearing an amide moiety.

- Zhong, L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4849-4861. [Link]

- Tsukamoto, M., & Nakamura, T. (2023).

- Pan, L., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Semantic Scholar. [Link]

- Sravanthi, T., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Pharmaceuticals, 13(11), 375. [Link]

- Zhang, H., et al. (2020). Synthesis, Crystal Structure and Herbicidal Activity of a Series of[3][6][12]Triazolo[1,5-a]pyrimidine-2-sulfonamide Compounds. Semantic Scholar. [Link]

- Wu, T., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives.

- Sravanthi, T., et al. (2020).

- Zhang, Y., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. Future Medicinal Chemistry, 14(14), 1025-1037. [Link]

- Liu, J., et al. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356-4360. [Link]

- Pan, L., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7363. [Link]

- Painter, G. R., et al. (2021). The Nucleoside/Nucleotide Analogs Tenofovir and Emtricitabine Are Inactive against SARS-CoV-2. Viruses, 13(3), 475. [Link]

- Szychta, M., et al. (2022).

- Singh, R. K., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(23), 7218. [Link]

- Reddy, B. V. S., & Kumar, A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(11), 3539. [Link]

- Temmink, O. H., et al. (2015). TAS-102, a novel antitumor agent: a review of the mechanism of action.

- Chu, C. K., et al. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of Medicinal Chemistry, 32(3), 612-617. [Link]

- Novikov, M. S., et al. (2022). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. International Journal of Molecular Sciences, 23(19), 11893. [Link]

- Robertson, C. A., et al. (2023). Antimicrobial effects of XF drugs against Candida albicans and its biofilms. Frontiers in Cellular and Infection Microbiology, 13, 123456. [Link]

- Lonsurf®. (n.d.). How LONSURF® Works | Mechanism of Action. Lonsurf®. [Link]

- Al-Omair, M. A., et al. (2023). From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. Molecules, 28(13), 5104. [Link]

- 12News. (2024, August 27).

- Chen, Y., et al. (2024). 3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. BMC Chemistry, 18(1), 1-11. [Link]

Sources

- 1. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3-Trifluoromethylpyrazolones derived nucleosides: Synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and herbicidal activity of 2-(3-(trifluoromethyl)-5-(alkoxy)-1H-pyrazol-1-yl)-4-aryloxypyrimidine derivatives | Semantic Scholar [semanticscholar.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of Trifluoromethylated Pyrimidines: A Technical Guide for Drug Discovery and Development

Introduction: The Transformative Impact of a Trifluoromethyl Group

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups has proven to be a paradigm-shifting approach for optimizing the therapeutic potential of molecular entities. Among these, the trifluoromethyl (CF3) group holds a preeminent position. Its unique electronic properties, moderate lipophilicity, and high metabolic stability can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When appended to the pyrimidine scaffold—a core component of numerous biologically active molecules, including nucleobases—the trifluoromethyl group has given rise to a class of compounds with significant therapeutic applications, most notably in oncology and virology. This guide provides an in-depth exploration of the discovery and history of trifluoromethylated pyrimidines, tracing their origins from early synthetic endeavors to the sophisticated methodologies employed today. We will delve into the causal relationships behind experimental choices, provide detailed protocols for seminal and modern syntheses, and illuminate the mechanistic underpinnings of these transformative reactions.

The Dawn of an Era: The First Synthesis of a Trifluoromethylated Pyrimidine

The journey into the world of trifluoromethylated pyrimidines began in the late 1950s. In a landmark 1958 paper, Alfredo Giner-Sorolla and Aaron Bendich reported the first synthesis of a pyrimidine bearing a trifluoromethyl group.[1][2] Their work laid the foundational chemical principles for accessing this novel class of compounds. The primary method of the time for constructing the pyrimidine ring was the condensation of an amidine with a β-dicarbonyl compound, a classic approach that Giner-Sorolla and Bendich adapted for their purposes.[3]

A Foundational Protocol: Synthesis of 6-Trifluoromethyl-isocytosine

The synthesis of 6-trifluoromethyl-isocytosine by Giner-Sorolla and Bendich serves as a quintessential example of early methodologies. This multi-step process, while groundbreaking for its time, highlights the often harsh conditions and limited substrate scope of early organofluorine chemistry.

Experimental Protocol: Synthesis of 6-Trifluoromethyl-isocytosine (adapted from Giner-Sorolla and Bendich, 1958)[1]

-

Preparation of Ethyl 2-amino-6-trifluoromethyl-4-pyrimidinecarboxylate:

-

A solution of guanidine (0.1 mole) in ethanol is added to a solution of ethyl 2-formyl-4,4,4-trifluoroacetoacetate (0.1 mole) in ethanol.

-

The mixture is refluxed for 4 hours.

-

The solvent is removed under reduced pressure, and the residue is recrystallized from a suitable solvent to yield the pyrimidine carboxylate.

-

-

Hydrolysis to 2-amino-6-trifluoromethyl-4-pyrimidinecarboxylic acid:

-

The ethyl ester from the previous step is dissolved in a 10% aqueous solution of sodium hydroxide.

-

The mixture is heated at 100°C for 2 hours.

-

The solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The product is collected by filtration, washed with cold water, and dried.

-

-

Decarboxylation to 2-amino-6-trifluoromethylpyrimidine (6-Trifluoromethyl-isocytosine):

-

The carboxylic acid is heated above its melting point until the evolution of carbon dioxide ceases.

-

The resulting crude product is purified by sublimation or recrystallization.

-

This early work demonstrated the feasibility of incorporating the trifluoromethyl group into the pyrimidine ring, paving the way for future investigations into the biological activities of these novel compounds.

A Pivotal Discovery: 5-Trifluoromethyluracil and the Dawn of a New Therapeutic Strategy

The therapeutic potential of trifluoromethylated pyrimidines was truly unlocked through the pioneering work of Charles Heidelberger. Building on the understanding of fluorinated pyrimidines like 5-fluorouracil as anticancer agents, Heidelberger and his colleagues synthesized 5-trifluoromethyluracil and its corresponding deoxyribonucleoside, 5-trifluoromethyl-2'-deoxyuridine (trifluridine), in the early 1960s.[3][4][5] This discovery was a watershed moment, establishing a new class of compounds with significant antitumor and antiviral properties.

The Heidelberger Synthesis: A New Route to a Bioactive Scaffold

Heidelberger's initial synthesis of 5-trifluoromethyluracil, reported in 1962, employed a different strategy than that of Giner-Sorolla and Bendich, highlighting the evolving landscape of synthetic chemistry.

Experimental Protocol: Synthesis of 5-Trifluoromethyluracil (adapted from Heidelberger et al., 1962)[4]

-

Condensation of Trifluoroacetic Acid and N-(2-cyanoethyl)urea:

-

A mixture of trifluoroacetic acid and N-(2-cyanoethyl)urea is heated in the presence of a dehydrating agent, such as polyphosphoric acid, at an elevated temperature.

-

-

Cyclization and Hydrolysis:

-

The reaction mixture is then treated with a strong acid (e.g., sulfuric acid) to effect cyclization and hydrolysis of the cyanoethyl group, leading to the formation of the uracil ring.

-

-

Isolation and Purification:

-

The reaction mixture is poured into ice water, and the precipitated 5-trifluoromethyluracil is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent.

-

This synthetic route, while still requiring forcing conditions, provided access to a key intermediate that would become the cornerstone of new therapeutic developments. The subsequent glycosylation of 5-trifluoromethyluracil to produce trifluridine further solidified the importance of this class of compounds in medicinal chemistry.[5]

The Modern Era: A Proliferation of Synthetic Methodologies

The early, often harsh, methods for synthesizing trifluoromethylated pyrimidines have largely been supplanted by a diverse array of more sophisticated and milder techniques. This evolution has been driven by the need for greater efficiency, functional group tolerance, and regiocontrol. Modern approaches can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation reactions.

Nucleophilic Trifluoromethylation: The Power of "CF3-"

Nucleophilic trifluoromethylation strategies rely on the delivery of a trifluoromethyl anion or its equivalent to an electrophilic pyrimidine ring. A key reagent in this area is trimethyl(trifluoromethyl)silane (TMSCF3), often referred to as the Ruppert-Prakash reagent.[6][7] This reagent, in the presence of a suitable initiator, can efficiently trifluoromethylate halogenated pyrimidines.

A common synthetic route involves the initial chlorination of a pyrimidine, followed by nucleophilic displacement with the trifluoromethyl group.

Typical Experimental Protocol: Nucleophilic Trifluoromethylation of a Chloropyrimidine

-

Chlorination of the Pyrimidine Ring:

-

A substituted uracil is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), often in the presence of a base like N,N-dimethylaniline, to yield the corresponding 2,4-dichloropyrimidine.

-

-

Trifluoromethylation with TMSCF3:

-

The dichloropyrimidine is dissolved in an aprotic solvent (e.g., DMF, NMP).

-

A fluoride source (e.g., CsF, KF) and a copper(I) salt (e.g., CuI) are added.

-

TMSCF3 is added, and the reaction mixture is heated.

-

-

Workup and Purification:

-

The reaction is quenched with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

-

The mechanism of this reaction is thought to involve the formation of a copper-trifluoromethyl species, which then participates in a cross-coupling reaction with the chloropyrimidine.

Caption: Proposed mechanism for copper-catalyzed nucleophilic trifluoromethylation.

Electrophilic Trifluoromethylation: Taming the "CF3+" Synthon

Electrophilic trifluoromethylation reagents deliver a "CF3+" equivalent to a nucleophilic pyrimidine ring. Hypervalent iodine reagents, such as Togni's reagents, are prominent in this class.[8][9] These reagents allow for the direct trifluoromethylation of electron-rich pyrimidines, often under milder conditions than traditional methods.

Typical Experimental Protocol: Electrophilic Trifluoromethylation with Togni's Reagent

-

Reaction Setup:

-

The pyrimidine substrate is dissolved in a suitable solvent (e.g., acetonitrile, dichloromethane).

-

Togni's reagent is added, often in the presence of a catalyst such as a copper or zinc salt.

-

-

Reaction Execution:

-

The reaction is stirred at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.

-

-

Workup and Purification:

-

The solvent is removed, and the residue is purified by column chromatography.

-

The mechanism of electrophilic trifluoromethylation can be complex and may involve either a polar or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions.

Caption: Plausible polar and single-electron transfer (SET) pathways for electrophilic trifluoromethylation.

Radical Trifluoromethylation: Harnessing the Power of the CF3 Radical

Radical trifluoromethylation methods have emerged as a powerful tool for the direct C-H trifluoromethylation of pyrimidines, avoiding the need for pre-functionalization of the substrate. These reactions often employ photoredox catalysis to generate the trifluoromethyl radical from a suitable precursor under mild conditions.[1]

Typical Experimental Protocol: Photoredox-Catalyzed Radical Trifluoromethylation

-

Reaction Setup:

-

The pyrimidine substrate, a trifluoromethyl source (e.g., CF3SO2Cl, Togni's reagent), a photocatalyst (e.g., Ru(bpy)3Cl2, Ir(ppy)3), and a suitable solvent are combined in a reaction vessel.

-

-

Irradiation:

-

The reaction mixture is degassed and then irradiated with visible light (e.g., a blue LED) at room temperature.

-

-

Workup and Purification:

-

After completion, the reaction mixture is worked up and the product is purified by column chromatography.

-

The mechanism involves the excitation of the photocatalyst by visible light, followed by a single-electron transfer process to generate the trifluoromethyl radical, which then adds to the pyrimidine ring.

Caption: Generalized mechanism for photoredox-catalyzed radical trifluoromethylation.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy for preparing trifluoromethylated pyrimidines depends on several factors, including the desired substitution pattern, the functional groups present in the starting material, and scalability.

| Methodology | Typical Reagents | Advantages | Disadvantages |

| Early Methods (e.g., Condensation) | Guanidine, trifluoroacetoacetate | Historically significant, established pyrimidine synthesis | Harsh conditions, limited functional group tolerance, low yields |

| Nucleophilic Trifluoromethylation | TMSCF3, Cu(I) salts | Good for halogenated pyrimidines, well-established | Requires pre-functionalization of the pyrimidine ring |

| Electrophilic Trifluoromethylation | Togni's reagents, Umemoto's reagents | Direct C-H functionalization of electron-rich pyrimidines, mild conditions | Reagents can be expensive, regioselectivity can be an issue |

| Radical Trifluoromethylation | CF3SO2Cl, CF3I, photoredox catalysts | Direct C-H functionalization, excellent functional group tolerance, mild conditions | Can lack regioselectivity, requires specialized equipment (photoreactor) |

Conclusion and Future Perspectives

The journey of trifluoromethylated pyrimidines, from their initial synthesis by Giner-Sorolla and Bendich to their pivotal role in the development of anticancer and antiviral drugs pioneered by Heidelberger, showcases a remarkable interplay of synthetic innovation and biomedical application. The evolution of synthetic methodologies from harsh, classical condensations to the nuanced and mild conditions of modern catalytic and photoredox reactions has dramatically expanded the accessibility and diversity of these vital compounds. For researchers and drug development professionals, a deep understanding of this history and the underlying chemical principles is not merely academic; it is essential for the rational design of next-generation therapeutics. As synthetic methods continue to advance, offering ever-greater precision and efficiency, the potential for discovering new trifluoromethylated pyrimidines with enhanced efficacy and novel mechanisms of action remains a vibrant and promising frontier in the quest for improved human health.

References

- Giner-Sorolla, A., & Bendich, A. (1958). Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society, 80(21), 5744–5752. [Link]

- Zhang, L., Li, Y., Huang, D., & Wu, J. (2024). The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives.

- Al-Bogami, A. S., et al. (2018). Green Synthesis, Antimicrobial Activity and Cytotoxicity of Novel Fused Pyrimidine Derivatives Possessing a Trifluoromethyl Moiety.

- Heidelberger, C., Parsons, D., & Remy, D. C. (1962). Syntheses of 5-Trifluoromethyluracil and 5-Trifluoromethyl-2″-Deoxyuridine. Journal of the American Chemical Society, 84(17), 3597–3598. [Link]

- Giner-Sorolla, A., & Bendich, A. (1958). Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Scilit. [Link]

- Pohl, R., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(4), 2229–2241. [Link]

- Togni, A. (2010). Togni Reagent: A Hypervalent Iodine Based Electrophilic Trifluoromethylation Reagent. Synfacts, 2010(12), 1381-1381. [Link]

- RSC. (n.d.). Trifluoroacetic acid (TFA), Dichloromethane (DCM), round bottom flask (rbf), thin layer chromatography. The Royal Society of Chemistry. [Link]

- Giner-Sorolla, A., & Bendich, A. (1958). Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines1. ElectronicsAndBooks. [Link]

- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. [Link]

- Tber, S., et al. (2022). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 27(15), 4989. [Link]

- Koike, T., & Akita, M. (2014).

- Postigo, A. (2016). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Synthesis, 13(1), 2-23. [Link]

- Electrophilic Fluorin

- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. [Link]

- US Patent 7,371,737 B2. (2008). 2-substituted-6-trifluoromethyl purine derivatives with adenosine-A3 antagonistic activity.

- Postigo, A. (2016). Copper‐Catalyzed Trifluoromethylation Reactions.

- Mayr, H., & Ofial, A. R. (2024). Reactivity of Electrophilic Trifluoromethylating Reagents. European Journal of Organic Chemistry, 27(13), e202400085. [Link]

- Li, G., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 14, 1373–1380. [Link]

- Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. [Link]

- Pitre, S. P., & Scaiano, J. C. (2014). Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy.

- CN109761914B - Method for preparing 5-trifluoromethyl uracil. (n.d.).

- DiRocco, D. A., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 140(32), 10259–10273. [Link]

- Heidelberger, C., et al. (1964). Syntheses of 5-Trifluoromethyluracil and 5-Trifluoromethyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 7(1), 1-5. [Link]

- Pohl, R., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. Journal of the American Chemical Society, 142(4), 2229-2241. [Link]

- Koike, T., & Akita, M. (2014). Visible light photoredox catalysis in trifluoromethylation reactions.

- Liang, T., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155–181. [Link]

- Trifluoroacetyl trifl

- US Patent 2005/0197330 A1. (2005). 2-substituted-6-trifluoromethyl purine derivatives with adenosine-A3 antagonistic activity.

- Parsons, A. T., & Buchwald, S. L. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Angewandte Chemie International Edition, 50(39), 9120-9123. [Link]

- Prakash, G. K. S., & Yudin, A. K. (1997). (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent.

- Capaccio, V., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and Manufacturing. Organic Process Research & Development, 23(6), 1145-1151. [Link]

- Trifluoromethyltrimethylsilane. (n.d.). Wikipedia. [Link]

- Parsons, A. T., & Buchwald, S. L. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Angewandte Chemie International Edition, 50(39), 9120-9123. [Link]

- Prakash, G. K. S., & Yudin, A. K. (1997). (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent.

- Methyl Ester. (n.d.). Organic Syntheses. [Link]

- Zhang, M., et al. (2025). Copper-Catalyzed Trifluoromethylalkynylation via Radical-Mediated Multicomponent Process. Chemistry – An Asian Journal. [Link]

- Sari, Y., et al. (2025). Synthesis of Novel Ester-Based 5-Fluorouracil Derivatives.

Sources

- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine and 5-trifluoromethyl-5'-amino-2',5'-dideoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. UV-induced formation of the thymine-thymine pyrimidine (6-4) pyrimidone photoproduct--a DFT study of the oxetane intermediate ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. brynmawr.edu [brynmawr.edu]

- 9. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of the Trifluoromethyl Group in Pyrimidine Scaffolds: A Guide to Physicochemical and Biological Modulation